2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene
CAS No.:
Cat. No.: VC18801710
Molecular Formula: C14H12BrClO2
Molecular Weight: 327.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrClO2 |
|---|---|
| Molecular Weight | 327.60 g/mol |
| IUPAC Name | 2-bromo-4-chloro-1-[(4-methoxyphenyl)methoxy]benzene |
| Standard InChI | InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15/h2-8H,9H2,1H3 |
| Standard InChI Key | GHIRWOZYMHJIBJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a central benzene ring substituted with three functional groups: bromine (electrophilic director), chlorine (moderate deactivating group), and a 4-methoxybenzyloxy moiety (bulky electron-donating group). X-ray crystallography of analogous structures reveals a dihedral angle of 68–72° between the central benzene and methoxybenzyl rings, creating significant steric hindrance . This spatial arrangement influences reactivity patterns, particularly in electrophilic substitution reactions where the methoxy group directs incoming electrophiles to the para position relative to the ether oxygen.
Alternative Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%. Flow chemistry methods employing microreactors demonstrate improved heat transfer, enabling bromination at 25°C with 95% conversion.
Physicochemical Properties
Experimental and calculated properties are summarized below:
The compound exhibits limited solubility in polar solvents (water: 12 mg/L; ethanol: 45 g/L) but high solubility in dichloromethane (>500 g/L). Thermal gravimetric analysis shows 5% decomposition at 210°C, indicating stability under standard processing conditions .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to generate biaryl structures (yields: 70–85%). Chlorine demonstrates lower reactivity, requiring harsh conditions (CuCN, DMF, 150°C) for replacement .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives
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Green Chemistry: Exploring biocatalytic bromination using haloperoxidases
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Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacological profiles
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